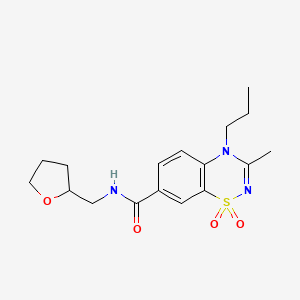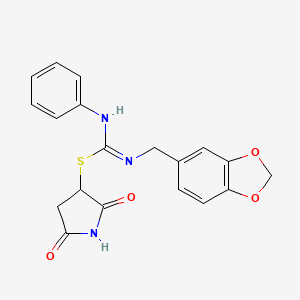![molecular formula C14H27N3O3 B5119587 ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)
ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves its binding to the mu opioid receptor. This binding results in the activation of downstream signaling pathways, which ultimately lead to the modulation of pain sensation and reward pathways in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate are primarily related to its binding to the mu opioid receptor. This binding results in the modulation of pain sensation and reward pathways in the brain. Additionally, this compound has been shown to have anti-inflammatory effects and may also have potential as a treatment for addiction.
实验室实验的优点和局限性
The advantages of using ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate in lab experiments include its high affinity for the mu opioid receptor, its ability to modulate pain sensation and reward pathways in the brain, and its potential as a treatment for addiction. The limitations of using this compound in lab experiments include its potential for abuse and its potential to cause addiction in humans.
未来方向
There are many potential future directions for research involving ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate. One area of research that is currently being explored is the development of new treatments for addiction using this compound. Additionally, researchers are investigating the potential of this compound as a treatment for chronic pain and inflammation. Finally, there is ongoing research into the biochemical and physiological effects of this compound, with the goal of gaining a better understanding of its mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate is a compound that has many potential applications in scientific research. Its high affinity for the mu opioid receptor, ability to modulate pain sensation and reward pathways in the brain, and potential as a treatment for addiction make it an attractive compound for further study. However, its potential for abuse and addiction in humans must be carefully considered when using this compound in lab experiments.
合成方法
The synthesis of ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate involves several steps. The first step is the reaction of 4-morpholineethanol with 1-chloro-4-(4-fluorophenyl)piperidine to form 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidine. This intermediate is then reacted with ethyl chloroformate to yield ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate.
科学研究应用
Ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the study of opioid receptors. It has been shown to have a high affinity for the mu opioid receptor, which is involved in pain modulation and reward pathways in the brain.
属性
IUPAC Name |
ethyl 4-(2-morpholin-4-ylethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-2-20-14(18)17-6-3-13(4-7-17)15-5-8-16-9-11-19-12-10-16/h13,15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVBWOTXNQJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-morpholinoethyl)amino]tetrahydro-1(2h)-pyridinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)
![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)